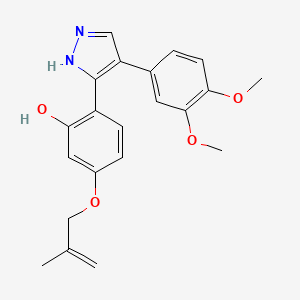

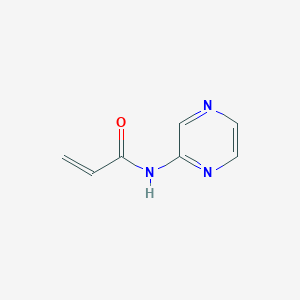

1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is commonly used in scientific research due to its unique properties and potential applications.

科学的研究の応用

Synthesis Techniques and Chemical Properties

- Advanced Synthesis Techniques : Research demonstrates advancements in synthesis techniques for related compounds, such as the use of Pummerer-type cyclization to enhance cyclization effects through boron trifluoride diethyl etherate, offering insights into potential methods for synthesizing compounds like "1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one" (Saitoh et al., 2001).

- Copper-mediated Sulfonylation : The copper-mediated direct ortho C-H bond sulfonylation with sodium sulfinates, using an 8-aminoquinoline moiety as a directing group, presents a method that could potentially be applied to the synthesis of sulfone-containing quinolines (Liu et al., 2015).

Potential Therapeutic Applications

- Bioactive Molecules : A study on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities indicates the potential for compounds with similar structural motifs to be explored for therapeutic applications (Patel et al., 2009).

Material Science and Chemical Sensing

- Fluorescent Probing : The development of a two-photon fluorescent probe for detecting DTT (dithiothreitol), utilizing a structure that includes a 1,8-naphthalimide and sulfoxide unit, exemplifies the application of complex quinoline derivatives in chemical sensing and imaging (Sun et al., 2018).

Catalysis

- Ionic Liquid Catalysis : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives showcases the role of related compounds in catalysis and organic reactions, hinting at possible catalytic applications of sulfonyl-containing quinolines (Khaligh, 2014).

作用機序

Target of Action

Many compounds with a quinoline structure are known to interact with DNA and enzymes involved in DNA replication and transcription . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . The specific mode of action would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

The compound might affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in DNA replication, it might affect the cell cycle and cell proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties such as solubility, stability, and molecular weight. For example, compounds with high solubility and stability are generally better absorbed and have higher bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits enzymes involved in DNA replication, it might result in cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of the compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-4-18-10-12-20(13-11-18)33(29,30)25-17-27(16-19-8-6-5-7-9-19)22-15-24(32-3)23(31-2)14-21(22)26(25)28/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRMTNPLJAVAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)

![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2532408.png)